

# GR231118: A Comprehensive Technical Guide to its Neuropeptide Y Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and pharmacological profile of **GR231118**, a potent ligand for Neuropeptide Y (NPY) receptors. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

## Core Findings: GR231118 Binding Profile

**GR231118** is a peptide analogue of the C-terminus of Neuropeptide Y.[1] It is characterized as a high-affinity ligand with a distinct selectivity profile across the NPY receptor subtypes. Notably, it acts as a potent antagonist at the NPY Y1 receptor and a potent agonist at the NPY Y4 receptor.[1] Its affinity for Y2 and Y5 receptors is considerably weaker.[1]

#### **Quantitative Binding Affinity Data**

The binding affinity of **GR231118** for various NPY receptor subtypes has been determined through radioligand binding assays and functional assays. The data, collected from studies on human, rat, and mouse receptors, are summarized in the table below.



| Receptor<br>Subtype | Species    | Assay<br>Type                    | Radioliga<br>nd         | Paramete<br>r     | Value | Referenc<br>e |
|---------------------|------------|----------------------------------|-------------------------|-------------------|-------|---------------|
| Y1                  | Human      | Binding                          | [ <sup>125</sup> I]-PYY | pKi               | 10.2  | [1]           |
| Human               | Functional | cAMP                             | pA2                     | 10.5              | [1]   | _             |
| Rat                 | Binding    | [ <sup>125</sup> I]-PYY          | pKi                     | 10.4              | [1]   |               |
| Rat                 | Functional | cAMP                             | pA2                     | 10.0              | [1]   |               |
| Rat                 | Binding    | [ <sup>125</sup> l]-<br>GR231118 | Kd                      | 0.09 ± 0.01<br>nM | [2]   |               |
| Y2                  | Human      | Binding                          | [ <sup>125</sup> I]-PYY | pKi               | < 7   | [1]           |
| Rat                 | Binding    | [ <sup>125</sup> I]-PYY          | pKi                     | < 7               | [1]   |               |
| Y4                  | Human      | Binding                          | [ <sup>125</sup> I]-hPP | pKi               | 9.6   | [1]           |
| Human               | Functional | cAMP                             | pEC50                   | 8.6               | [1]   | _             |
| Rat                 | Binding    | [ <sup>125</sup> l]-<br>GR231118 | Kd                      | 0.24 ± 0.03<br>nM | [2]   | _             |
| Y5                  | Human      | Binding                          | [ <sup>125</sup> I]-PYY | pKi               | < 7   | [1]           |
| Rat                 | Binding    | [ <sup>125</sup> I]-PYY          | pKi                     | < 7               | [1]   |               |
| Y6                  | Mouse      | Binding                          | [ <sup>125</sup> I]-PYY | pKi               | 8.8   | [1]           |

- pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
- pA2: The negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.
- pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. It is a measure of agonist potency.



• Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates higher binding affinity.

### **Experimental Protocols**

The characterization of **GR231118**'s binding affinity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

#### **Radioligand Binding Assays**

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, **GR231118**) and its receptor. These assays typically involve the use of a radiolabeled form of **GR231118**, such as [1251]-**GR231118**, or the displacement of another radiolabeled ligand.

General Protocol for Competitive Binding Assay:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest. This is often achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
- Incubation: A constant concentration of a radiolabeled ligand (e.g., [125]-PYY or [125]-GR231118) is incubated with the prepared membranes.
- Competition: Increasing concentrations of the unlabeled competitor ligand (**GR231118**) are added to the incubation mixture.
- Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand. This
  is commonly achieved through rapid filtration over glass fiber filters, which trap the
  membranes and the bound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.



 Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

#### **Functional Assays (cAMP Inhibition)**

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays measuring cAMP levels are therefore used to determine the agonist or antagonist activity of compounds like **GR231118**.

General Protocol for cAMP Inhibition Assay:

- Cell Culture: Cells stably expressing the NPY receptor subtype of interest are cultured.
- Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.
- · Ligand Addition:
  - For Agonist Testing: Increasing concentrations of the test compound (e.g., GR231118 for Y4 receptor) are added to determine its ability to inhibit the forskolin-stimulated cAMP production.
  - For Antagonist Testing: A fixed concentration of an NPY receptor agonist is added in the presence of increasing concentrations of the test compound (e.g., GR231118 for Y1 receptor) to assess its ability to block the agonist-induced inhibition of cAMP.
- Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels.
- Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



• Data Analysis: The data are used to generate dose-response curves and calculate parameters such as EC50 for agonists or pA2 for antagonists.

#### **Visualizations**

To further elucidate the concepts discussed, the following diagrams illustrate the NPY receptor signaling pathway and a typical experimental workflow.



Click to download full resolution via product page

Caption: NPY Receptor Gi Signaling Pathway.





Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of neuropeptide Y (NPY) receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GR231118: A Comprehensive Technical Guide to its Neuropeptide Y Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549500#gr231118-binding-affinity-for-npy-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com